![molecular formula C9H12O3 B13450119 2-[(2R)-2-hydroxypropoxy]phenol CAS No. 119702-03-3](/img/structure/B13450119.png)
2-[(2R)-2-hydroxypropoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R)-2-hydroxypropoxy]phenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(2R)-2-hydroxypropoxy]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of phenol derivatives. For instance, the reaction of phenol with epichlorohydrin under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydroxide (NaOH) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale chemical processes. One such method is the cumene process, which is used to produce phenol and acetone from benzene and propylene. This process involves the formation of cumene (isopropylbenzene), which is then oxidized to cumene hydroperoxide and subsequently cleaved to yield phenol and acetone .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2R)-2-hydroxypropoxy]phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrophenols, bromophenols, sulfonated phenols
Applications De Recherche Scientifique
2-[(2R)-2-hydroxypropoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Mécanisme D'action
The mechanism of action of 2-[(2R)-2-hydroxypropoxy]phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can donate hydrogen atoms or electrons to neutralize free radicals, thereby exhibiting antioxidant properties. This antioxidant activity is crucial in preventing cellular damage caused by oxidative stress . Additionally, its antimicrobial effects are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
2-[(2R)-2-hydroxypropoxy]phenol can be compared with other phenolic compounds such as:
Phenol (C6H5OH): The simplest phenolic compound, known for its antiseptic properties.
Hydroquinone (C6H4(OH)2): A dihydroxybenzene used in skin lightening and as a photographic developer.
Catechol (C6H4(OH)2): Another dihydroxybenzene with applications in the synthesis of pharmaceuticals and as an antioxidant.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
119702-03-3 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-[(2R)-2-hydroxypropoxy]phenol |
InChI |
InChI=1S/C9H12O3/c1-7(10)6-12-9-5-3-2-4-8(9)11/h2-5,7,10-11H,6H2,1H3/t7-/m1/s1 |
Clé InChI |
RBDNCOWPQKPSIE-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](COC1=CC=CC=C1O)O |
SMILES canonique |
CC(COC1=CC=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)

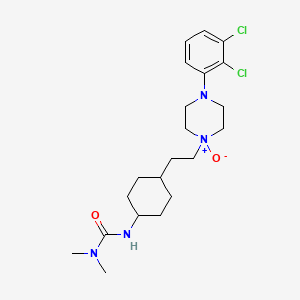
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13450078.png)
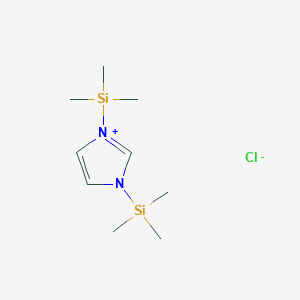
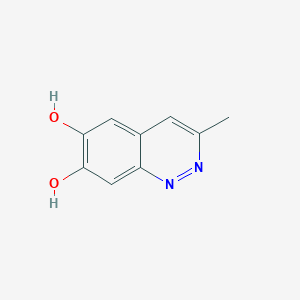

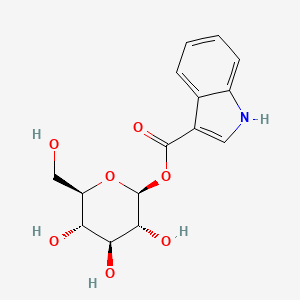

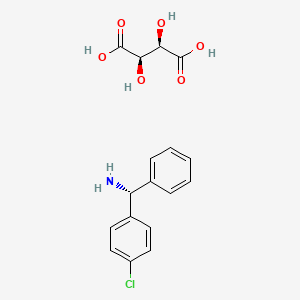
![methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13450117.png)
